![molecular formula C11H18BrNO5 B13574803 methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Products: Alcohol derivatives are formed from the reduction of the ester group.
Deprotected Products: The free amine is obtained after deprotection of the Boc group.
Applications De Recherche Scientifique
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with various molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. The Boc-protected amino group also provides stability and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C11H18BrNO5 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
methyl (2R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m1/s1 |
Clé InChI |
REILQMSCIGJTGY-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)CBr)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)

![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
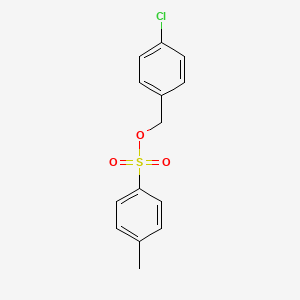
![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
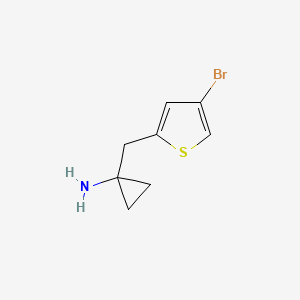
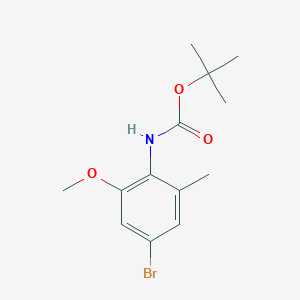
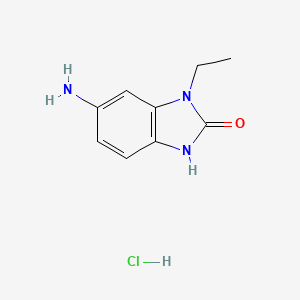

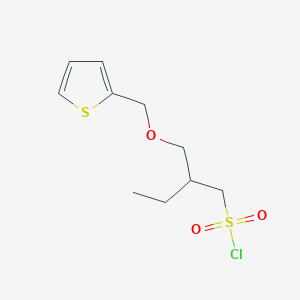
![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
